molecular formula C6H14ClN3O2 B1406759 N1,N1-Dimethylaspartamide hydrochloride CAS No. 2197415-51-1

N1,N1-Dimethylaspartamide hydrochloride

Cat. No.: B1406759
CAS No.: 2197415-51-1
M. Wt: 195.65 g/mol
InChI Key: MGAWCNMSQPBIMQ-UHFFFAOYSA-N
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Description

N1,N1-Dimethylaspartamide hydrochloride is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique chemical properties and its ability to participate in various chemical reactions. This compound is often used in pharmaceutical synthesis, catalysis, and other fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethylaspartamide hydrochloride typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is known for being practically simple, mild, and efficient.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of readily available starting materials and straightforward reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethylaspartamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions can vary depending on the desired product, but they often involve mild temperatures and pressures to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted amides.

Scientific Research Applications

N1,N1-Dimethylaspartamide hydrochloride is widely used in scientific research due to its versatility and unique chemical properties. Some of its applications include:

    Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Catalysis: It serves as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.

    Biological Studies: It is used in biological research to study its effects on different biological systems.

    Industrial Applications: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-Dimethylaspartamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N1,N1-Dimethylaspartamide hydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N,N-Dimethylaspartamide: This compound is similar in structure but lacks the hydrochloride component.

    N,N-Dimethylformamide: This compound is structurally similar but has different chemical properties and applications.

    N,N-Dimethylacetamide: Another structurally similar compound with distinct chemical properties and uses.

This compound stands out due to its unique combination of chemical properties, making it a valuable tool in various fields of scientific research.

Properties

IUPAC Name

2-amino-N,N-dimethylbutanediamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2.ClH/c1-9(2)6(11)4(7)3-5(8)10;/h4H,3,7H2,1-2H3,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAWCNMSQPBIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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